![molecular formula C10H6N4O4S2 B11103362 N,N'-Bis-(5-nitro-thiophen-2-ylmethylene)-hydrazine](/img/structure/B11103362.png)
N,N'-Bis-(5-nitro-thiophen-2-ylmethylene)-hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-BIS[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]HYDRAZINE is a complex organic compound with the molecular formula C11H8N4O4S It features a hydrazine core flanked by two nitrothiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-BIS[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]HYDRAZINE typically involves the condensation reaction between 5-nitro-2-thiophenecarboxaldehyde and hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-BIS[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]HYDRAZINE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiophene rings can participate in electrophilic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
1,2-BIS[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]HYDRAZINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1,2-BIS[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]HYDRAZINE is primarily influenced by its nitrothiophene groups. These groups can interact with various molecular targets, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress in biological systems. The compound’s ability to undergo redox reactions makes it a potential candidate for targeting specific cellular pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
1,2-BIS[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]HYDRAZINE: Similar structure but with furan rings instead of thiophene rings.
1,2-BIS[(E)-1-(5-NITRO-2-PYRIDYL)METHYLIDENE]HYDRAZINE: Contains pyridine rings instead of thiophene rings.
Uniqueness
1,2-BIS[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]HYDRAZINE is unique due to the presence of nitrothiophene groups, which impart distinct electronic and steric properties
Properties
Molecular Formula |
C10H6N4O4S2 |
---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
(E)-1-(5-nitrothiophen-2-yl)-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]methanimine |
InChI |
InChI=1S/C10H6N4O4S2/c15-13(16)9-3-1-7(19-9)5-11-12-6-8-2-4-10(20-8)14(17)18/h1-6H/b11-5+,12-6+ |
InChI Key |
ZXAIOMBRZBJFQR-YDWXAUTNSA-N |
Isomeric SMILES |
C1=C(SC(=C1)[N+](=O)[O-])/C=N/N=C/C2=CC=C(S2)[N+](=O)[O-] |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C=NN=CC2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.